molecular formula C27H25N7O3 B2743735 2-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-8-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one CAS No. 1251674-47-1

2-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-8-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one

Cat. No.: B2743735
CAS No.: 1251674-47-1
M. Wt: 495.543
InChI Key: YPUQYRDACQLDBU-UHFFFAOYSA-N
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Description

2-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-8-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one is a useful research compound. Its molecular formula is C27H25N7O3 and its molecular weight is 495.543. The purity is usually 95%.
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Mechanism of Action

Target of Action

Similar compounds with a4-phenylpiperazin-1-yl moiety have been reported to act as acetylcholinesterase inhibitors (AChEIs) . Acetylcholinesterase is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, in the synaptic cleft, thereby terminating the signal transmission.

Mode of Action

Based on the information about similar compounds, it can be inferred that this compound might inhibit the action of acetylcholinesterase, thereby increasing the concentration of acetylcholine in the synaptic cleft . This leads to prolonged signal transmission at cholinergic synapses.

Properties

IUPAC Name

8-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25N7O3/c1-19-7-5-8-20(17-19)24-28-26(37-30-24)22-11-6-12-33-25(22)29-34(27(33)36)18-23(35)32-15-13-31(14-16-32)21-9-3-2-4-10-21/h2-12,17H,13-16,18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPUQYRDACQLDBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NOC(=N2)C3=CC=CN4C3=NN(C4=O)CC(=O)N5CCN(CC5)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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